N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 2-methylbenzylhydrazine with an appropriate diketone to form the pyrazole ring.
Formation of the triazolopyrimidine core: The pyrazole derivative is then reacted with a nitrile derivative under acidic conditions to form the triazolopyrimidine core.
Introduction of the nitrophenyl group: The triazolopyrimidine intermediate is then subjected to nitration to introduce the nitrophenyl group.
Formation of the carboxamide group: Finally, the compound is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH~4~).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives at the nitrophenyl group.
Scientific Research Applications
N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Material Science: The compound is explored for its potential use in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N7-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
The uniqueness of N7-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific structural features that confer high selectivity and potency as a CDK2 inhibitor .
Properties
Molecular Formula |
C23H18N8O3 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H18N8O3/c1-15-5-2-3-6-17(15)13-29-10-9-21(28-29)27-22(32)20-12-19(26-23-24-14-25-30(20)23)16-7-4-8-18(11-16)31(33)34/h2-12,14H,13H2,1H3,(H,27,28,32) |
InChI Key |
KLSAAJYDHYUKII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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